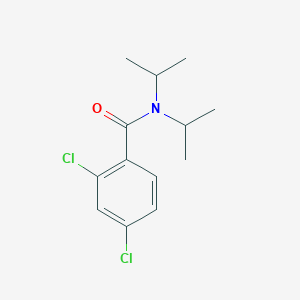

2,4-Dichloro-N,N-diisopropylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Dichloro-N,N-diisopropylbenzamide is a chemical compound with the molecular formula C13H17Cl2NO . It is used as an intermediate for the synthesis of agrochemicals, pharmaceuticals, and chemical intermediates .

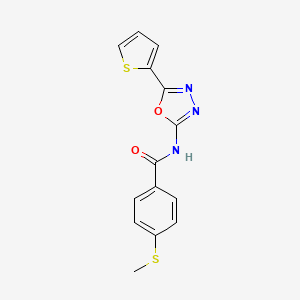

Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with two chlorine atoms at the 2 and 4 positions and two isopropyl groups attached to the nitrogen atom . The exact mass is 273.0687196 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 274.18 g/mol, a XLogP3 of 4.4, zero hydrogen bond donors, one hydrogen bond acceptor, three rotatable bonds, a topological polar surface area of 20.3 Ų, and a complexity of 260 .Aplicaciones Científicas De Investigación

1. Analysis of Global Trends in 2,4-D Herbicide Toxicity

Research on 2,4-Dichloro-N,N-diisopropylbenzamide (2,4-D), a widely used herbicide, has advanced significantly, focusing on its toxicology and mutagenicity. Key research areas include molecular biology, especially gene expression, exposure assessment in human or other vertebrate bioindicators, and pesticide degradation studies. The USA, Canada, and China are leading contributors to this field (Zuanazzi, Ghisi, & Oliveira, 2020).

2. Synthesis Studies in Organic Chemistry

The compound's role in organic synthesis, specifically in the preparation of 4,6-dichloro- and 4,6-difluorophthalides, has been explored. This research highlights the differences between dichloro and difluoro derivatives and the role of lithiating agents (Molnár, Simig, & Volk, 2011).

3. Polymerization Processes

This compound has been utilized in anionic polymerization processes to form 'living polymers' with narrow molecular weight distributions. This is crucial in polymer science for creating polymers with specific properties (Hirao & Nakahama, 1986).

4. Photocatalytic Degradation Studies

The compound has been used in studies focusing on the photodecomposition of herbicides. This research is significant for environmental science, particularly in understanding how adsorbents support the photocatalytic degradation of herbicides like propyzamide (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

5. Photoelectrochemical Sensors

Innovative applications include the development of photoelectrochemical sensors for the selective detection of 2,4-dichlorophenoxyacetic acid, a derivative of 2,4-D. This is crucial for monitoring endocrine disruptors in environmental samples (Shi, Zhao, Liu, & Zhu, 2011).

6. Removal from Water Sources

Efforts have been made to develop efficient methods for the removal of 2,4-D from contaminated water bodies, an important aspect of environmental protection and public health (EvyAliceAbigail, MelvinSamuel, Needhidasan, & Ramalingam, 2017).

7. Electrochemical Degradation

Research has also been conducted on the electrocatalytic degradation of 2,4-D herbicide using lead dioxide electrodes, providing insights into effective methods for treating wastewater containing resistant pollutants (Dargahi, Ansari, Nematollahi, Asgari, Shokoohi, & Samarghandi, 2019).

8. Soil Microbial Population Impact

Long-term field applications of 2,4-D have been studied to understand its effects on soil microbial populations and biochemical processes, vital for agricultural science and soil ecology (Rai, 1992).

Propiedades

IUPAC Name |

2,4-dichloro-N,N-di(propan-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2NO/c1-8(2)16(9(3)4)13(17)11-6-5-10(14)7-12(11)15/h5-9H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZWODHBDXXIJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=C(C=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2855134.png)

![4-[2-(3-Fluorophenyl)ethyl]piperidine hydrochloride](/img/no-structure.png)

![2-((2-chlorobenzyl)thio)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2855136.png)